molecular formula C12H8Br5ClO-6 B021281 Pentabromochlorodibenzofuran CAS No. 107207-49-8

Pentabromochlorodibenzofuran

Cat. No.: B021281
CAS No.: 107207-49-8
M. Wt: 603.2 g/mol
InChI Key: QOMQCMHMSXBULO-UHFFFAOYSA-H
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Description

Pentabromochlorodibenzofuran is a polyhalogenated dibenzofuran derivative containing five bromine atoms and one chlorine atom attached to its dibenzofuran backbone. These compounds often form as unintended byproducts during industrial processes, such as incineration or chemical manufacturing .

Properties

CAS No.

107207-49-8

Molecular Formula

C12H8Br5ClO-6

Molecular Weight

603.2 g/mol

IUPAC Name

dibenzofuran;pentabromide;chloride

InChI

InChI=1S/C12H8O.5BrH.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;/h1-8H;6*1H/p-6

InChI Key

QOMQCMHMSXBULO-UHFFFAOYSA-H

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-]

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-]

Synonyms

PENTABROMO-MONOCHLORODIBENZOFURAN

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares Pentabromochlorodibenzofuran with structurally related chlorinated dibenzofurans, focusing on isomerism, physicochemical properties, and toxicological profiles.

Structural Isomerism and Substitution Patterns

Chlorinated dibenzofurans exhibit significant variation in toxicity and environmental behavior depending on the position and number of chlorine atoms. For example:

Compound Name CAS RN Substitution Pattern Molecular Formula Molecular Weight Solvent Used (Concentration) Application
1,2,3,4,6-Pentachlorodibenzofuran 83704-48-7 1,2,3,4,6-Cl C₁₂H₃Cl₅O 340.42 Tung oil (50 μg/mL) Environmental analysis
1,3,4,6,8-Pentachlorodibenzofuran 83704-55-6 1,3,4,6,8-Cl C₁₂H₃Cl₅O 340.42 Not specified (95% purity) Research synthesis
2,3,4,6,7-Pentachlorodibenzofuran 57117-43-8 2,3,4,6,7-Cl C₁₂H₃Cl₅O 340.42 10% Stohl-Nonane mix (50 μg/mL) Environmental analysis

Key Observations :

  • Isomer-Specific Toxicity : The 2,3,7,8-substituted isomers (e.g., 2,3,4,7,8-Pentachlorodibenzofuran, CAS 57117-43-8) are historically linked to higher toxicity due to their structural similarity to 2,3,7,8-TCDD (a dioxin) .
  • Solvent Stability: Compounds dissolved in tung oil or Stohl-Nonane mixtures are standardized for environmental analysis, ensuring stability during storage and testing .
Physicochemical Properties
  • Persistence : Chlorinated dibenzofurans exhibit high thermal stability and resistance to degradation, whereas brominated analogs like this compound may have even greater persistence due to the stronger carbon-bromine bond .
  • Brominated variants likely exceed this due to increased molecular weight and halogen content.
Toxicological Profiles
  • Mechanism of Action: Chlorinated dibenzofurans activate the aryl hydrocarbon receptor (AhR), leading to endocrine disruption and carcinogenicity. Brominated analogs, including this compound, are hypothesized to act similarly but with enhanced potency .
  • Regulatory Status : Chlorinated dibenzofurans are classified as hazardous substances under the U.S. EPA’s Toxic Substances Control Act (TSCA). Brominated variants face stricter scrutiny under the Stockholm Convention on Persistent Organic Pollutants (POPs) .

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